(R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide is a synthetic organic compound that features a butanethioamide backbone with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Thioamide: The protected amine is then reacted with a thioamide precursor, such as a thioamide ester or thioamide chloride, under appropriate conditions to form the desired butanethioamide.
Industrial Production Methods
Industrial production of ®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thioamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, borane
Substitution: Trifluoroacetic acid for Boc deprotection
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Free amines, substituted derivatives
Scientific Research Applications
®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of chiral compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals, serving as a building block for the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of ®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amino group can be deprotected to reveal the free amine, which can then form hydrogen bonds and electrostatic interactions with the active sites of enzymes or receptors. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanoic acid: Similar structure but with a carboxylic acid group instead of a thioamide.
®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanol: Similar structure but with an alcohol group instead of a thioamide.
®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanone: Similar structure but with a ketone group instead of a thioamide.
Uniqueness
®-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity compared to its analogs with carboxylic acid, alcohol, or ketone groups. The thioamide group can participate in unique oxidation and reduction reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[(2R)-4-amino-4-sulfanylidenebutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c1-6(5-7(10)14)11-8(12)13-9(2,3)4/h6H,5H2,1-4H3,(H2,10,14)(H,11,12)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLWLAQLAPCVFC-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=S)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=S)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.